Cas no 51355-91-0 (1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole)

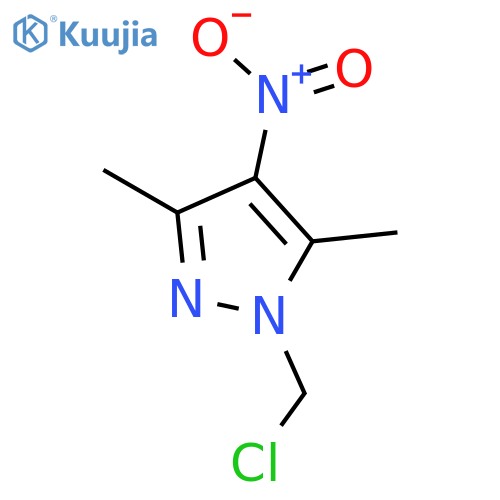

51355-91-0 structure

商品名:1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

CAS番号:51355-91-0

MF:C6H8ClN3O2

メガワット:189.599619865417

MDL:MFCD04968629

CID:1073261

PubChem ID:5104573

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

- STK349421

- EN300-229207

- 1-Chloromethyl-3,5-dimethyl-4-nitro-1H-pyrazole

- 1H-pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-

- 1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole

- MFCD04968629

- BBL039847

- ALBB-012572

- DTXSID601224340

- CS-0282787

- AKOS000307125

- 51355-91-0

-

- MDL: MFCD04968629

- インチ: InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3

- InChIKey: CDCFMFTWXASYGO-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(CCl)C(=C1[N+](=O)[O-])C

計算された属性

- せいみつぶんしりょう: 189.0305042g/mol

- どういたいしつりょう: 189.0305042g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 63.6Ų

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-229207-5.0g |

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |

51355-91-0 | 95% | 5.0g |

$697.0 | 2024-06-20 | |

| abcr | AB408162-5 g |

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |

51355-91-0 | 5g |

€752.70 | 2022-03-02 | ||

| Chemenu | CM313980-5g |

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |

51355-91-0 | 95% | 5g |

$853 | 2021-08-18 | |

| Fluorochem | 025946-5g |

1-Chloromethyl-3,5-dimethyl-4-nitro-1H-pyrazole |

51355-91-0 | 5g |

£591.00 | 2022-03-01 | ||

| abcr | AB408162-1g |

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole; . |

51355-91-0 | 1g |

€392.00 | 2023-09-05 | ||

| abcr | AB408162-5g |

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole; . |

51355-91-0 | 5g |

€1032.00 | 2023-09-05 | ||

| A2B Chem LLC | AG28138-5g |

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1h-pyrazole |

51355-91-0 | 5g |

$269.00 | 2024-04-19 | ||

| Key Organics Ltd | PS-13598-5mg |

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |

51355-91-0 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Crysdot LLC | CD11112933-1g |

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |

51355-91-0 | 95+% | 1g |

$320 | 2024-07-17 | |

| Key Organics Ltd | PS-13598-1mg |

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole |

51355-91-0 | >90% | 1mg |

£37.00 | 2025-02-09 |

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

51355-91-0 (1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 68551-17-7(Isoalkanes, C10-13)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51355-91-0)1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

清らかである:99%/99%/99%/99%

はかる:10g/5g/1g/500mg

価格 ($):899.0/614.0/235.0/197.0